2-(Bromomethyl)-6-methylpyridine
Overview
Description
2-(Bromomethyl)-6-methylpyridine is an organic compound with the molecular formula C7H8BrN It is a derivative of pyridine, where a bromomethyl group is attached to the second position and a methyl group is attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methylpyridine typically involves the bromination of 6-methylpyridine. One common method is the reaction of 6-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyridines.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with functional groups such as azides, thiols, or ethers.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: 6-Methylpyridine.
Scientific Research Applications
2-(Bromomethyl)-6-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-methylpyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methyl group is converted to a carboxyl or aldehyde group through the transfer of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group through the transfer of hydrogen atoms .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-6-methylpyridine: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)pyridine: Lacks the methyl group at the sixth position.
6-Methylpyridine: Lacks the bromomethyl group at the second position.
Uniqueness
2-(Bromomethyl)-6-methylpyridine is unique due to the presence of both the bromomethyl and methyl groups, which confer distinct reactivity and properties. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The methyl group at the sixth position can also undergo oxidation, providing additional functionalization options .
Properties
IUPAC Name |
2-(bromomethyl)-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFDCFHWFHCLIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501956 | |
Record name | 2-(Bromomethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68470-59-7 | |
Record name | 2-(Bromomethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(Bromomethyl)-6-methylpyridine 1-oxide in the synthesis of 6-Methylpicolinaldehyde?
A1: this compound 1-oxide serves as a key intermediate in the synthesis of 6-Methylpicolinaldehyde. According to the research, acetolysis of this compound 1-oxide yields α-bromo-6-methyl-2-pyridinemethanol acetate. Subsequent hydrolysis of this intermediate leads to the formation of 6-Methylpicolinaldehyde. The overall yield for this synthetic route was found to be 16.2% []. This highlights the use of this compound 1-oxide as a building block in multi-step organic synthesis.
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